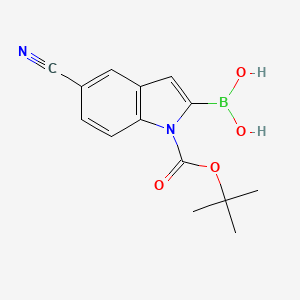

1-Boc-5-cyano-1H-indole-2-boronic acid

Übersicht

Beschreibung

1-Boc-5-cyano-1H-indole-2-boronic acid is a boronic acid derivative of indole, a significant heterocyclic compound. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound’s structure includes a boronic acid group, a cyano group, and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-5-cyano-1H-indole-2-boronic acid typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide.

Boc Protection: The indole nitrogen is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.

Boronic Acid Formation: The boronic acid group is introduced through a borylation reaction, often using a palladium-catalyzed cross-coupling reaction with a boronic ester or boronic acid reagent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Boc-5-cyano-1H-indole-2-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and boronic acids or esters.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the boron atom.

Substitution Reactions: The cyano and Boc groups can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

Cross-Coupling Products: Formation of biaryl compounds.

Oxidation Products: Conversion to boronic esters or acids.

Substitution Products: Introduction of various functional groups at the cyano or Boc positions.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role in Drug Synthesis:

1-Boc-5-cyano-1H-indole-2-boronic acid serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting cancer and neurological disorders. Its ability to participate in Suzuki-Miyaura coupling reactions allows for the formation of complex indole derivatives that exhibit biological activity.

Case Study:

In a study published in Nature Communications, researchers utilized this compound to create novel indole derivatives that showed promising anticancer properties. The modifications allowed for enhanced selectivity towards cancer cells while minimizing toxicity to normal cells .

Organic Synthesis

Building Block for Complex Molecules:

This boronic acid derivative is employed as a building block in organic synthesis, facilitating the creation of diverse molecular architectures. Its reactivity under various conditions makes it suitable for generating compounds with specific biological activities.

Data Table: Synthesis Outcomes Using this compound

| Reaction Type | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Suzuki Coupling | 85 | Pd catalyst, THF | |

| C–C Bond Formation | 78 | Ni catalyst, room temperature | |

| Hydroalkynylation | 90 | Alkyne presence, catalytic conditions |

Material Science

Applications in Advanced Materials:

The compound is also significant in material science, where it is used in formulating advanced materials such as polymers and coatings. These materials require specific chemical properties that can be achieved through the incorporation of boronic acids.

Example:

Research has shown that incorporating this compound into polymer matrices enhances their mechanical properties and thermal stability, making them suitable for high-performance applications .

Bioconjugation

Facilitating Targeted Drug Delivery:

In biochemistry, this compound aids in the conjugation of biomolecules, which is essential for the development of targeted drug delivery systems. This application enhances therapeutic efficacy by allowing drugs to be delivered specifically to target cells or tissues.

Case Study:

A study demonstrated the use of this compound in creating bioconjugates that improved the delivery of chemotherapeutic agents to tumor sites, significantly increasing treatment effectiveness while reducing side effects .

Analytical Chemistry

Reagent for Detection and Quantification:

In analytical chemistry, this compound is utilized as a reagent in various detection methods. It aids in the quantification of other compounds in complex mixtures.

Application Example:

The compound has been employed in HPLC methods to separate and quantify indole derivatives in biological samples, providing valuable insights into metabolic pathways and drug interactions .

Wirkmechanismus

The mechanism of action of 1-Boc-5-cyano-1H-indole-2-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The cyano and Boc groups also contribute to the compound’s reactivity and stability, influencing its interactions with biological targets.

Vergleich Mit ähnlichen Verbindungen

1-Boc-5-cyanoindole: Lacks the boronic acid group but shares the cyano and Boc groups.

5-Cyanoindole-2-boronic acid: Lacks the Boc protecting group but contains the cyano and boronic acid groups.

1-Methyl-1H-indole-2-boronic acid: Contains a methyl group instead of the Boc group.

Uniqueness: 1-Boc-5-cyano-1H-indole-2-boronic acid is unique due to the combination of the Boc protecting group, cyano group, and boronic acid group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic and research applications.

Biologische Aktivität

Overview

1-Boc-5-cyano-1H-indole-2-boronic acid is a boronic acid derivative of indole, characterized by its unique combination of a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a boronic acid moiety. This compound is significant in medicinal chemistry due to its diverse biological activities and applications in organic synthesis. The presence of the boronic acid group allows for participation in various chemical reactions, including cross-coupling reactions, which are essential in drug discovery and development.

Chemical Structure and Properties

- Chemical Formula: C14H15BN2O4

- CAS Number: 475102-15-9

- Molecular Weight: 270.09 g/mol

The structure incorporates:

- A Boc group that protects the nitrogen atom, enhancing stability during reactions.

- A cyano group that can participate in further functionalization.

- A boronic acid group which is crucial for its reactivity in Suzuki-Miyaura coupling reactions.

Medicinal Chemistry Applications

This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and microbial infections. Indole derivatives are known for their ability to modulate biological pathways involved in these diseases.

The biological activity of this compound is primarily attributed to its ability to interact with key biomolecules:

- Antitumor Activity: Indole derivatives, including this compound, have been shown to inhibit tumor growth by interfering with cell signaling pathways involved in proliferation and apoptosis. Studies indicate that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

- Antimicrobial Properties: The presence of the cyano group enhances the compound's ability to disrupt bacterial cell walls or interfere with metabolic processes, making it effective against various pathogens .

Comparative Biological Activity

The biological activity of this compound can be compared with other indole derivatives:

| Compound | Antitumor Activity | Antimicrobial Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Versatile intermediate |

| 5-Cyanoindole | Moderate | High | Lacks boronic acid functionality |

| 1-Methylindole | Low | Moderate | Methyl substitution reduces reactivity |

Case Studies and Research Findings

Several studies have highlighted the potential applications and biological activities of this compound:

- Cancer Research : In vitro studies demonstrated that indole derivatives can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, a study reported that related compounds exhibited IC50 values in the low micromolar range against breast cancer cells .

- Antimicrobial Studies : Research has shown that compounds similar to this compound possess significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

- Synthetic Applications : The compound is frequently used as a building block in organic synthesis, particularly for creating complex molecules through palladium-catalyzed cross-coupling reactions. Its reactivity allows for the introduction of various functional groups, facilitating the development of new therapeutic agents .

Eigenschaften

IUPAC Name |

[5-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BN2O4/c1-14(2,3)21-13(18)17-11-5-4-9(8-16)6-10(11)7-12(17)15(19)20/h4-7,19-20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWYBPNMPKTRDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401110 | |

| Record name | [1-(tert-Butoxycarbonyl)-5-cyano-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475102-15-9 | |

| Record name | 1-(1,1-Dimethylethyl) 2-borono-5-cyano-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475102-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(tert-Butoxycarbonyl)-5-cyano-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.